molecular formula C9H6N2O2 B073796 4-Nitrosoquinoline 1-oxide CAS No. 1130-69-4

4-Nitrosoquinoline 1-oxide

Cat. No. B073796
CAS RN: 1130-69-4
M. Wt: 174.16 g/mol
InChI Key: HDODESNNQIATIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrosoquinoline 1-oxide (4NQO) is a chemical compound that has been widely used in scientific research for its carcinogenic properties. It is a potent mutagen and has been shown to induce tumors in various animal models.

Mechanism Of Action

The mechanism of action of 4-Nitrosoquinoline 1-oxide involves the formation of DNA adducts, which can result in mutations and chromosomal aberrations. The compound has been shown to induce oxidative stress and DNA damage, leading to the activation of various signaling pathways that promote tumor development.

Biochemical And Physiological Effects

4-Nitrosoquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects, including oxidative stress, DNA damage, inflammation, and apoptosis. The compound has been shown to induce tumors in various organs, including the skin, liver, and lung.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Nitrosoquinoline 1-oxide in lab experiments is its ability to induce tumors in animal models, which can be used to study the mechanisms of carcinogenesis. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 4-Nitrosoquinoline 1-oxide. One area of interest is the development of new animal models that can be used to study the effects of 4-Nitrosoquinoline 1-oxide on different types of cancer. Another area of interest is the development of new therapies that target the signaling pathways activated by 4-Nitrosoquinoline 1-oxide. Additionally, there is a need for more research on the potential risks and benefits of using 4-Nitrosoquinoline 1-oxide in scientific research.

Synthesis Methods

The synthesis of 4-Nitrosoquinoline 1-oxide involves the reaction of 4-nitroquinoline 1-oxide with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used to produce high-quality 4-Nitrosoquinoline 1-oxide for scientific research purposes.

Scientific Research Applications

4-Nitrosoquinoline 1-oxide has been extensively used in scientific research to study the mechanisms of carcinogenesis. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. The compound has also been used to study the effects of UV radiation on skin cancer development.

properties

CAS RN

1130-69-4

Product Name

4-Nitrosoquinoline 1-oxide

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

4-nitroso-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H

InChI Key

HDODESNNQIATIS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O

synonyms

4-Nitrosoquinoline 1-oxide

Origin of Product

United States

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